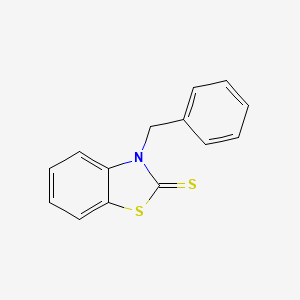

2(3H)-Benzothiazolethione, 3-(phenylmethyl)-

Description

2(3H)-Benzothiazolethione, 3-(phenylmethyl)- is a benzothiazole derivative characterized by a thione group (-C=S) at the 2-position and a benzyl (phenylmethyl) substituent at the 3-position of the benzothiazole ring. This compound has been identified in methanolic leaf extracts and is associated with antioxidant, antimutagenic, and cancer cell growth inhibition activities . Its structure imparts unique physicochemical properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

3-benzyl-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS2/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMQTWDZYOYDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350376 | |

| Record name | 2(3H)-Benzothiazolethione, 3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33682-61-0 | |

| Record name | 2(3H)-Benzothiazolethione, 3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Three-Component Reaction

The copper-catalyzed coupling of o-iodoaniline, potassium sulfide (K₂S), and benzyl isocyanide offers a direct route to 3-(phenylmethyl)-2(3H)-benzothiazolethione. Under optimized conditions, CuCl (10 mol%) in dimethylformamide (DMF) at 100°C facilitates a cascade reaction involving:

- C–S bond formation between o-iodoaniline and K₂S.

- Isocyanide insertion to construct the thiazolethione ring.

- N-Benzylation via the benzyl group from the isocyanide.

This method achieves yields of 75–85% with excellent regioselectivity. Key advantages include operational simplicity and avoidance of prefunctionalized intermediates. However, the reliance on transition-metal catalysts and elevated temperatures may limit scalability.

DBU-Promoted Cyclization of 2-(Aminosulfonyl)-N-Methylbenzothioamide Derivatives

A base-mediated cyclization strategy enables the synthesis of N-substituted benzothiazolethiones. Treating 2-[(benzylamino)sulfonyl]-N-methylbenzothioamide with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing toluene induces intramolecular cyclization, yielding 3-(phenylmethyl)-2(3H)-benzothiazolethione. The reaction proceeds via deprotonation and nucleophilic attack, forming the thiazolethione ring. This method provides moderate yields (60–70%) but requires multistep preparation of the sulfonamide precursor.

Catalytic Alkylation and Migration Strategy

Methyl trifluoromethanesulfonate (MeOTf)-catalyzed alkylation and migration offers a metal-free pathway. Benzyl alcohol reacts with 2-mercaptobenzothiazole in the presence of MeOTf (5 mol%), forming an O-benzyl intermediate. Acid-catalyzed migration transfers the benzyl group to the nitrogen atom, yielding the target compound. The mechanism involves:

- S-Alkylation of the thiol group.

- S→N alkyl migration via a thiiranium ion intermediate.

Yields range from 65% to 78%, with the migration step being rate-limiting. This method avoids toxic reagents but requires careful control of reaction acidity.

Oxidative Cascade Cyclization of Enaminones

Enaminones derived from benzylamine and ketones undergo oxidative cyclization with elemental sulfur and tert-butyl peroxybenzoate (TBPB). The reaction forms two C–S bonds and a C=N bond in a single step, producing 3-(phenylmethyl)-2(3H)-benzothiazolethione. Key steps include:

- Thiocarbonylation of the enaminone’s α-C–H bond.

- Cyclization to form the thiazolethione ring.

- Aromatization via TBPB-mediated oxidation.

Yields reach 82–90%, but the synthesis of enaminone precursors adds complexity. This method is ideal for large-scale production due to high atom economy.

Catalyst-Free Three-Component Reaction

A solvent-free approach combines o-iodoaniline, benzylamine, and elemental sulfur in dimethyl sulfoxide (DMSO). DMSO acts as both oxidant and solvent, facilitating:

- C–S bond formation via nucleophilic substitution.

- Cyclization to form the benzothiazolethione core.

- N-Benzylation through oxidative coupling.

This method provides 70–80% yields under mild conditions (140°C, 22 h). Its green credentials (no metal catalysts, low waste) make it environmentally favorable, though long reaction times are a drawback.

Nitroso-Activated Thiolation of Benzylamine

Reaction of benzylamine with 2-mercaptobenzothiazole and tert-butyl nitrite generates 3-(phenylmethyl)-2(3H)-benzothiazolethione via nitroso-intermediate formation. The mechanism involves:

- Diazenium intermediate generation from benzylamine and t-butyl nitrite.

- Nucleophilic attack by the thiolate anion.

- Rearrangement to the thermodynamically stable N-benzyl product.

Yields are modest (50–60%), and the use of stoichiometric nitrosating agents limits practicality.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-catalyzed | CuCl | 75–85 | 100°C, 12 h | High regioselectivity | Transition-metal use |

| DBU cyclization | DBU | 60–70 | Refluxing toluene | No metal catalysts | Multistep precursor synthesis |

| Alkylation/migration | MeOTf | 65–78 | RT to 80°C | Metal-free, mild conditions | Acid sensitivity |

| Oxidative cyclization | TBPB | 82–90 | 80°C, 6 h | High atom economy | Enaminone synthesis required |

| Catalyst-free | None | 70–80 | 140°C, 22 h | Environmentally benign | Long reaction time |

| Nitroso-activated | t-BuONO | 50–60 | RT, 4 h | Simple reagents | Low yield, stoichiometric nitrosation |

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolethione, 3-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Synthesis and Chemical Reactions

2(3H)-Benzothiazolethione, 3-(phenylmethyl)- serves as a valuable building block in organic synthesis. Its structure facilitates various reactions, including:

- Nucleophilic substitutions : The thione group can be substituted by nucleophiles to form new compounds.

- Cyclization reactions : It can participate in cyclization to form more complex heterocycles.

Table 1: Key Reactions of 2(3H)-Benzothiazolethione, 3-(phenylmethyl)-

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Replacement of thione group with nucleophile | New benzothiazole derivatives |

| Cyclization | Formation of cyclic compounds | Complex heterocycles |

Biological Applications

The compound exhibits significant biological activities, making it a candidate for drug development. Notable applications include:

- Antimicrobial Activity : Studies show that benzothiazole derivatives possess antimicrobial properties, making them suitable for use in pharmaceuticals and personal care products.

- Anticancer Potential : Research indicates that certain derivatives can inhibit cancer cell proliferation, suggesting their use in cancer therapy.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibited potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that informs the design of more effective antimicrobial agents.

Material Science

In material science, 2(3H)-Benzothiazolethione, 3-(phenylmethyl)- is explored for its potential in:

- Polymer Additives : Used as an additive to improve the thermal stability and mechanical properties of polymers.

- Corrosion Inhibitors : Its ability to form protective films on metal surfaces makes it a candidate for corrosion prevention in industrial applications.

Table 2: Material Science Applications

| Application Type | Description | Potential Benefits |

|---|---|---|

| Polymer Additives | Enhances properties of polymers | Improved durability and stability |

| Corrosion Inhibitors | Forms protective films on metals | Reduces corrosion rates |

Regulatory Considerations

Given its biological activity, regulatory assessments are crucial for ensuring safety and efficacy in applications involving human exposure. The compound's toxicological profile must be thoroughly evaluated according to guidelines set by agencies such as the EPA and REACH.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolethione, 3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The benzothiazolethione core allows for diverse functionalization, with substituents significantly altering properties. Key analogs include:

Key Observations :

- Lipophilicity : The 3-(phenylmethyl) substituent increases logP compared to methyl or ethoxy derivatives, enhancing membrane permeability for biological applications .

Physicochemical Properties

*Note: Data for 3-(phenylmethyl) derivative inferred from structural analogs.

Key Observations :

- Thermal Stability : Ethoxy and nitro groups may lower melting points compared to compact alkyl substituents.

Key Observations :

Biological Activity

2(3H)-Benzothiazolethione, 3-(phenylmethyl)- is a compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Formula: C₇H₅NS₂

- Molecular Weight: 167.25 g/mol

- CAS Number: 149-30-4

- IUPAC Name: 2,3-dihydro-1,3-benzothiazole-2-thione

Antimicrobial Properties

Research indicates that 2(3H)-Benzothiazolethione exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of cancer cell lines through mechanisms such as:

- Induction of Apoptosis: The compound promotes programmed cell death in malignant cells.

- Cell Cycle Arrest: It causes cell cycle arrest at specific phases, preventing further division and growth.

Case Study Example

A notable study conducted on breast cancer cells demonstrated that treatment with 2(3H)-Benzothiazolethione resulted in a dose-dependent decrease in cell viability. The study reported an IC₅₀ value of approximately 15 µM, indicating potent activity against these cancer cells .

Enzyme Interaction

The compound interacts with various enzymes, notably cytochrome P450 enzymes, which play a crucial role in drug metabolism. For instance:

| Enzyme | Function | IC₅₀ (µM) |

|---|---|---|

| CYP2B6 | Steroid hydroxylase activity | 1.29 |

| CYP2C19 | Metabolism of therapeutic agents | 1.60 |

These interactions suggest that 2(3H)-Benzothiazolethione may influence the pharmacokinetics of other drugs by modulating enzyme activity .

The biological effects of 2(3H)-Benzothiazolethione can be attributed to its ability to bind to specific molecular targets within cells. This binding can lead to alterations in signaling pathways that regulate cell growth and apoptosis.

Key Mechanisms Include:

- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in target cells.

- Inhibition of Kinases: Interferes with kinase signaling pathways involved in cell proliferation.

Toxicity Profile

While the compound shows promising biological activities, it is essential to consider its toxicity profile. Preliminary studies indicate low toxicity levels at therapeutic doses; however, comprehensive toxicological assessments are necessary for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2(3H)-benzothiazolethione derivatives, and how can reaction conditions be systematically optimized?

- Methodological Answer : Microwave-assisted synthesis ( ) offers a rapid and efficient approach for synthesizing benzothiazolethione derivatives. To optimize conditions, systematically vary parameters such as reaction temperature (e.g., 80–150°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., 1–5 mol%). Reaction progress should be monitored via TLC or HPLC. For derivatives like 3-(phenylmethyl)-substituted compounds, introduce substituents during the cyclization step using alkylation or nucleophilic substitution reactions .

Q. How can the structural and electronic properties of 2(3H)-benzothiazolethione derivatives be characterized experimentally and computationally?

- Methodological Answer : Use a combination of spectroscopic techniques (FT-IR, H/C NMR) to confirm functional groups and substituent positions ( ). X-ray crystallography resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). Computational methods like DFT (Density Functional Theory) calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity. Compare experimental data with computational results to validate models .

Q. What in vitro or in vivo models are suitable for assessing the acute toxicity of 2(3H)-benzothiazolethione compounds?

- Methodological Answer : Rodent models (e.g., rats) are standard for acute oral toxicity testing (LD determination) ( ). For in vitro assays, use cell lines (e.g., HepG2, HEK293) to measure cytotoxicity via MTT or resazurin assays. Dose-response curves should be constructed with concentrations spanning 1–1000 µM. Validate results against known toxicants like sodium dodecyl sulfate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 2(3H)-benzothiazolethione derivatives across studies?

- Methodological Answer : Perform meta-analysis of existing data (e.g., LD values from vs. regulatory thresholds in ). Identify variables such as purity (>98% by HPLC), solvent carriers (e.g., DMSO vs. saline), and species-specific metabolic differences. Use statistical tools (ANOVA, regression) to isolate confounding factors. Cross-reference with structural analogs (e.g., sodium salts in ) to assess substituent effects on toxicity .

Q. What computational strategies are effective for predicting DNA-binding interactions of 2(3H)-benzothiazolethione derivatives?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with DNA motifs (e.g., B-DNA helix). Use DFT to calculate charge distribution and electron affinity of the thione group, which may intercalate or covalently bind to nucleobases ( ). Validate predictions with spectroscopic techniques (UV-Vis hypochromicity, fluorescence quenching) and viscometric measurements to detect DNA conformational changes .

Q. How do regulatory frameworks (e.g., REACH, TSCA) impact the handling and disposal of 2(3H)-benzothiazolethione derivatives in academic labs?

- Methodological Answer : Verify concentration limits for restricted derivatives (e.g., sodium salts in : 0.1% threshold). Use SDS (Safety Data Sheets) to identify hazard codes (e.g., H318 for eye damage). For disposal, neutralize thione-containing waste with oxidizing agents (e.g., KMnO) under acidic conditions. Document compliance using institutional chemical management systems .

Q. What experimental designs are recommended for studying the solvatochromic behavior of 2(3H)-benzothiazolethione derivatives?

- Methodological Answer : Prepare solutions in solvents of varying polarity (e.g., hexane, ethanol, water). Measure UV-Vis absorption spectra to track shifts. Use Kamlet-Taft or Reichardt’s parameters to correlate solvent polarity with spectral changes. Computational models (TD-DFT) can simulate solvent effects on electronic transitions. Compare results with structurally related compounds (e.g., benzotriazoles in ) .

Q. How can researchers design structure-activity relationship (SAR) studies for 2(3H)-benzothiazolethione derivatives targeting antimicrobial activity?

- Methodological Answer : Synthesize derivatives with varied substituents (e.g., halogen, nitro, alkyl groups). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Perform SAR analysis using multivariate regression to identify key descriptors (e.g., logP, molar refractivity). Cross-validate with molecular docking against bacterial enzyme targets (e.g., dihydrofolate reductase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.